
2-ブロモ-3-メトキシフェノール
概要
説明
2-Bromo-3-methoxyphenol is a chemical compound with the empirical formula C7H7BrO2 . It has a molecular weight of 203.03 and is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxyphenol can be achieved through various methods. One such method involves the use of n-butyllithium in tetrahydrofuran and hexane, followed by the addition of 1,2-dibromoethane . Another method involves the use of trifluoromethanesulfonic acid anhydride in pyridine .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxyphenol consists of a phenol group (an aromatic ring with a hydroxyl group) that is substituted with a bromine atom and a methoxy group .Physical And Chemical Properties Analysis
2-Bromo-3-methoxyphenol is a solid with a melting point of 74-79 °C . It has a density of 1.6±0.1 g/cm³ and a boiling point of 246.5±20.0 °C at 760 mmHg .科学的研究の応用
生体活性化合物の合成
2-ブロモ-3-メトキシフェノール: は、生体活性化合物の合成において貴重な前駆体です。 そのブロモ基とメトキシ基は、さらなる化学変換を促進し、潜在的な抗腫瘍および抗炎症作用を持つ分子の生成につながる上で重要な役割を果たします .
導電性ポリマー
この化合物は、導電性ポリマーの構成要素として役立ちます。 そのフェノール構造により、さまざまな官能基を導入することができ、それにより生成されるポリマーの電気的特性を変化させ、電子用途に適したものにすることができます .
抗酸化剤
そのフェノール構造により、2-ブロモ-3-メトキシフェノールは抗酸化特性を示します。 材料に組み込むことで、酸化劣化を防ぎ、寿命と性能を向上させることができます .
紫外線吸収剤
この化合物はUV光を吸収する能力があり、UV誘起による損傷から保護するために、コーティング、プラスチック、接着剤に使用できる優れた候補です .
難燃剤
2-ブロモ-3-メトキシフェノール: は、材料の難燃性に貢献します。 臭素原子は、炎の広がりを阻止する上で特に効果的であり、これはさまざまな用途における安全性にとって重要です .
熱安定性の向上
材料に2-ブロモ-3-メトキシフェノールを組み込むことで、熱安定性を向上させることができます。 これは、高温にさらされ、完全性を維持する必要がある用途では特に有益です .
有機合成
この化合物は有機合成に使用されており、そのブロモ基は、求核置換などさまざまな反応を起こすことができ、さまざまな有機生成物を生成します .
活性代謝物の安定化
製薬研究では、2-ブロモ-3-メトキシフェノールは、サンプル処理および保存中の活性代謝物を安定化させるために使用されており、正確な分析のためのサンプルの完全性を確保しています .
Safety and Hazards
特性
IUPAC Name |
2-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567827 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135999-16-5 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135999-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
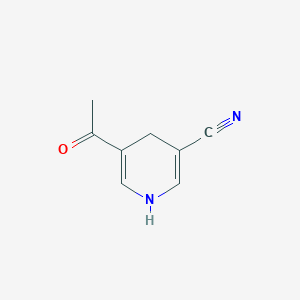
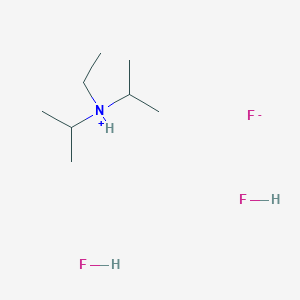
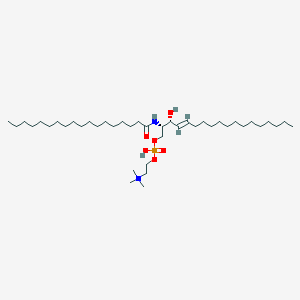
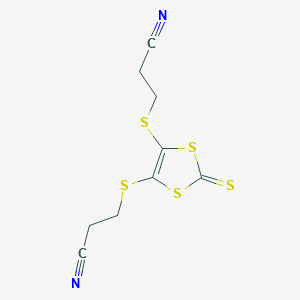
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
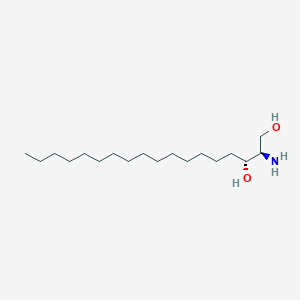
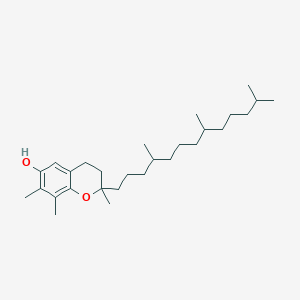
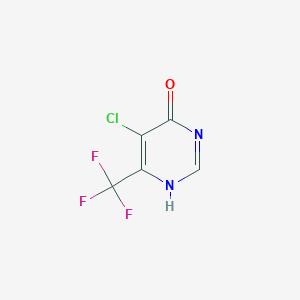

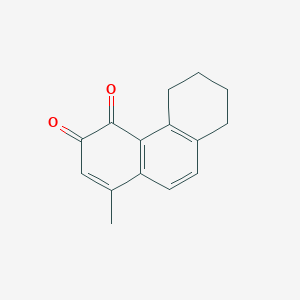



![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
